Cas no 827-55-4 (1-Cyclopentyl-4-methylbenzene)

1-Cyclopentyl-4-methylbenzene structure
1-Cyclopentyl-4-methylbenzene structure
商品名:1-Cyclopentyl-4-methylbenzene
CAS番号:827-55-4
MF:C12H16
メガワット:160.255443572998
MDL:MFCD11111744
CID:684152

1-Cyclopentyl-4-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Cyclopentyl-4-methylbenzene
    • Benzene, 1-cyclopentyl-4-methyl-
    • 1-Cyclopentyl-4-methylbenzene (ACI)
    • Toluene, p-cyclopentyl- (6CI, 7CI, 8CI)
    • 4-Cyclopentyltoluene
    • p-Cyclopentylmethylbenzene
    • p-Cyclopentyltoluene
    • MDL: MFCD11111744
    • インチ: 1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
    • InChIKey: DXLNQBADBSYAHT-UHFFFAOYSA-N
    • ほほえんだ: C1C(C)=CC=C(C2CCCC2)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 1

1-Cyclopentyl-4-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM132728-10g
1-cyclopentyl-4-methylbenzene
827-55-4 97%
10g
$1216 2022-09-28
TRC
C993403-500mg
1-Cyclopentyl-4-methylbenzene
827-55-4
500mg
$ 320.00 2022-06-06
Alichem
A019087952-1g
1-Cyclopentyl-4-methylbenzene
827-55-4 97%
1g
$273.24 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LP521-200mg
1-Cyclopentyl-4-methylbenzene
827-55-4 97%
200mg
176.0CNY 2021-07-13
abcr
AB441541-1 g
1-Cyclopentyl-4-methylbenzene; .
827-55-4
1g
€159.70 2023-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LP521-100mg
1-Cyclopentyl-4-methylbenzene
827-55-4 97%
100mg
100CNY 2021-05-08
A2B Chem LLC
AC43542-100mg
1-Cyclopentyl-4-methylbenzene
827-55-4 97%
100mg
$62.00 2024-04-19
abcr
AB441541-5g
1-Cyclopentyl-4-methylbenzene; .
827-55-4
5g
€447.00 2025-02-21
A2B Chem LLC
AC43542-5g
1-Cyclopentyl-4-methylbenzene
827-55-4 97%
5g
$355.00 2023-12-30
abcr
AB441541-25g
1-Cyclopentyl-4-methylbenzene; .
827-55-4
25g
€1365.50 2025-02-21

1-Cyclopentyl-4-methylbenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ;  rt → 85 °C; 4 h, 85 °C
1.2 Solvents: Ethyl acetate ,  Water
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2106811-81-6 Solvents: Isopropanol ;  12 h, 75 °C; 75 °C → rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 - 10 °C
リファレンス
Pd-Catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation
Jin, Liqun; et al, Chemical Communications (Cambridge, 2018, 54(45), 5752-5755

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Indium trichloride Solvents: Diethyl ether ,  Pentane ;  0 °C → rt; 30 min, rt
2.1 Catalysts: (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ;  rt → 85 °C; 4 h, 85 °C
2.2 Solvents: Ethyl acetate ,  Water
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ;  2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
Xia, Chong-Liang; et al, Organic & Biomolecular Chemistry, 2013, 11(46), 8135-8144

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole Catalysts: (SP-4-1)-[7,9-Bis[2,6-bis(1-methylethyl)phenyl]-7,9-dihydro-8H-acenaphth[1,2-d]i… Solvents: 1,4-Dioxane ;  0 °C; 24 h, 80 °C
リファレンス
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings
Liu, Zelong; et al, Journal of Organic Chemistry, 2013, 78(15), 7436-7444

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ;  30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
Xue, Fei; et al, Dalton Transactions, 2011, 40(35), 8935-8940

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Bis(4-methylphenyl)zinc ,  (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ,  Tetrahydrofuran ;  4 h, rt → 85 °C; cooled
1.2 Solvents: Water ;  cooled
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Product class 2: chloroarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 79-120

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Trichlorobis(triphenylphosphine)iron Solvents: Tetrahydrofuran ;  20 min, rt; rt → 0 °C
1.2 30 min, 0 °C; 1 h, 30 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides
Li, Zhuang; et al, Organic & Biomolecular Chemistry, 2016, 14(12), 3314-3321

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Alkylation of 3-bromotoluene with cycloalkenes
Pisanenko, D. A.; et al, Vestn. Kiev. Politekhn. In-ta. Khim. Mashinostr. i Tekhnol., 1979, (16), 6-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Friedel-Crafts reaction with non-aromatically combined hydrogen
v. Braun, Julius; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1927, 60, 2557-66

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran
リファレンス
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions
Littke, Adam F.; et al, Journal of the American Chemical Society, 2000, 122(17), 4020-4028

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Bis(4-methylphenyl)zinc ,  (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ,  Tetrahydrofuran ;  4 h, rt → 85 °C; cooled
1.2 Solvents: Water ;  cooled
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C → rt; 30 min, rt
2.1 Catalysts: Bis(4-methylphenyl)zinc ,  (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ,  Tetrahydrofuran ;  4 h, rt → 85 °C; cooled
2.2 Solvents: Water ;  cooled
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ferric chloride hexahydrate Solvents: 1,2-Dichloroethane ;  10 h, reflux
リファレンス
Fe3+-montmorillonite: a bifunctional catalyst for one pot Friedel-Crafts alkylation of arenes with alcohols
Choudary, Boyapati M.; et al, Catalysis Communications, 2002, 3(8), 363-367

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Catalysts: Bis(acetylacetonato)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethylformamide ;  24 h, rt
リファレンス
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant
Duan, Zhengli; et al, Organic Letters, 2016, 18(16), 4012-4015

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C → rt; 30 min, rt
2.1 Catalysts: Bis(4-methylphenyl)zinc ,  (OC-6-12)-Dichlorobis[1,1′-(1,2-phenylene)bis[1,1-diphenylphosphine-κP]]iron Solvents: Toluene ,  Tetrahydrofuran ;  4 h, rt → 85 °C; cooled
2.2 Solvents: Water ;  cooled
リファレンス
Iron phosphine catalyzed cross-coupling of tetraorganoborates and related Group 13 nucleophiles with alkyl halides
Bedford, Robin B.; et al, Organometallics, 2014, 33(20), 5767-5780

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2178176-18-4 Solvents: Water ;  15 min, heated
リファレンス
Water Soluble Benzimidazole Containing Ionic Palladium(II) Complex for Rapid Microwave-Assisted Suzuki Reaction of Aryl Chlorides
Senguel, Abdurrahman; et al, Applied Organometallic Chemistry, 2018, 32(4),

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Cellulose, tris(hydrogen sulfate) (silica-supported) ;  70 min, reflux
リファレンス
Investigation of Friedel-Crafts alkylation in the presence of supported sulfonic acid on silica gel
Kiasat, A. R.; et al, Journal of Chemistry, 2012, 9(4), 1875-1884

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: Diethyl ether ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Development of Fe(III)-containing ether-functionalized imidazolium ionic liquids for aryl Grignard cross-coupling of alkyl halides
Wang, Lin Lin; et al, Chinese Science Bulletin, 2013, 58(30), 3624-3629

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, (SP-4-2)-dichloro[[1,1′′-[(5-sulfo-1,2-naphthal… Solvents: Water ;  15 min, heated
リファレンス
Highly effective activation of aryl chlorides for Suzuki coupling in aqueous media using a ferrocene-based Pd(II)-diimine catalyst
Hanhan, Murat Emre; et al, Tetrahedron Letters, 2012, 53(19), 2388-2391

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-, (T… Solvents: Diethyl ether ;  2 min, 0 °C
1.2 0 °C → 30 °C; 30 min, 30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 °C
リファレンス
Ionic iron(III) complexes of bis(phenol)-functionalized imidazolium cations: synthesis, structures and catalysis for aryl Grignard cross-coupling of alkyl halides
Deng, Hai-ning; et al, Dalton Transactions, 2012, 41(38), 11597-11607

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Zinc ,  Lithium chloride Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, 60 °C
1.2 Catalysts: Chlorotrimethylsilane ,  Iodine Solvents: Tetrahydrofuran ;  20 min, 60 °C; 60 °C → rt
1.3 rt; 20 h, 50 °C
1.4 Reagents: 1-Methylimidazole Catalysts: (SP-4-1)-[7,9-Bis[2,6-bis(1-methylethyl)phenyl]-7,9-dihydro-8H-acenaphth[1,2-d]i… Solvents: 1,4-Dioxane ;  0 °C; 0.5 h, rt
2.1 Reagents: 1-Methylimidazole Catalysts: (SP-4-1)-[7,9-Bis[2,6-bis(1-methylethyl)phenyl]-7,9-dihydro-8H-acenaphth[1,2-d]i… Solvents: 1,4-Dioxane ;  0 °C; 24 h, 80 °C
リファレンス
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings
Liu, Zelong; et al, Journal of Organic Chemistry, 2013, 78(15), 7436-7444

1-Cyclopentyl-4-methylbenzene Raw materials

1-Cyclopentyl-4-methylbenzene Preparation Products

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